N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

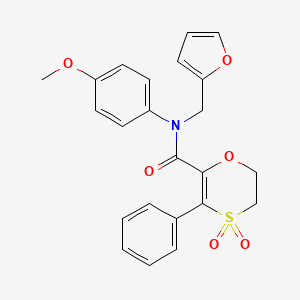

N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a structurally complex oxathiine derivative. Its core consists of a 5,6-dihydro-1,4-oxathiine ring system substituted at position 2 with a carboxamide group and at position 3 with a phenyl group. The carboxamide nitrogen is further functionalized with a furan-2-ylmethyl and a 4-methoxyphenyl substituent, while the oxathiine ring is fully oxidized to a 4,4-dioxide (sulfone) configuration. This compound belongs to the oxathiine class, which is historically associated with systemic fungicidal activity, particularly targeting fungal succinate dehydrogenase (SDH) in Basidiomycetes .

Properties

Molecular Formula |

C23H21NO6S |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H21NO6S/c1-28-19-11-9-18(10-12-19)24(16-20-8-5-13-29-20)23(25)21-22(17-6-3-2-4-7-17)31(26,27)15-14-30-21/h2-13H,14-16H2,1H3 |

InChI Key |

PKHLBDONZXKBPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a furan ring and an oxathiine moiety, suggests various therapeutic applications. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

The molecular formula of the compound is with a molecular weight of 439.5 g/mol. The IUPAC name is N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide. The structure includes various functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H21NO6S |

| Molecular Weight | 439.5 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

Anticancer Activity

Research indicates that compounds similar to N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine have demonstrated significant anticancer properties . For instance, derivatives of furan and oxathiine structures have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study highlighted that furan-based compounds exhibit cytotoxic effects against breast cancer cells by modulating pathways involved in cell survival and apoptosis .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activities . Furan derivatives have been reported to possess antibacterial and antifungal properties. In vitro studies have shown that furan-containing compounds can inhibit the growth of various pathogenic bacteria and fungi by disrupting their cellular functions . This activity is particularly relevant in addressing antibiotic resistance.

Anti-inflammatory Effects

Preliminary studies suggest that N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine may exhibit anti-inflammatory effects . Compounds with similar frameworks have been observed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes . This positions the compound as a candidate for further investigation in inflammatory disease models.

The biological activities of N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine are likely mediated through several mechanisms:

- Cell Cycle Regulation : Induction of cell cycle arrest at various checkpoints.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and microbial metabolism.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Anticancer Study : A derivative exhibited IC50 values in the low micromolar range against MCF7 breast cancer cells, indicating potent anticancer activity.

- Antimicrobial Testing : In vitro assays showed effective inhibition against Staphylococcus aureus and Candida albicans at concentrations below 100 µg/mL.

- Inflammation Model : In vivo studies demonstrated reduced edema in rat paw models following administration of similar furan derivatives.

Comparison with Similar Compounds

Oxycarboxin (2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide)

- Structure : Features a methyl group at position 2, a phenyl-substituted carboxamide at position 3, and a 4,4-dioxide oxathiine ring.

- Activity : A systemic fungicide inhibiting SDH in Basidiomycetes .

- Key Difference : The target compound replaces oxycarboxin’s methyl (position 2) and phenyl (carboxamide) groups with a 3-phenyl ring and a bis-aryl-substituted carboxamide (furan-2-ylmethyl and 4-methoxyphenyl). These modifications likely alter steric and electronic interactions with SDH.

Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide)

Carboxin Sulfoxide (Intermediate Oxide)

- Structure : Features a sulfoxide (S=O) group instead of a sulfone (SO₂).

- Role : A metabolic intermediate between carboxin and oxycarboxin .

- Key Difference : The target compound’s fully oxidized sulfone group may confer greater stability and reduced metabolic degradation compared to sulfoxide intermediates.

Structural and Bioactivity Comparison Table

Implications of Structural Modifications

Steric Effects: The bulky 3-phenyl group and bis-aryl carboxamide may restrict binding to SDH’s ubiquinone site, altering antifungal specificity or potency.

Metabolic Stability : The sulfone group (shared with oxycarboxin) resists further oxidation, suggesting prolonged half-life compared to carboxin or its sulfoxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.